molecular formula C6H13NO2 B12970083 Ethyl (2S)-3-amino-2-methylpropanoate CAS No. 917894-31-6

Ethyl (2S)-3-amino-2-methylpropanoate

Cat. No.: B12970083
CAS No.: 917894-31-6
M. Wt: 131.17 g/mol
InChI Key: XBEVGFLLWVWHCF-YFKPBYRVSA-N
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Description

Ethyl (2S)-3-amino-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an amino group and a methyl group attached to a propanoate ester. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-3-amino-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-3-amino-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl (2S)-3-amino-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-3-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Ethyl (2S)-3-amino-2-methylpropanoate can be compared with other similar compounds such as:

    Ethyl 3-amino-2-methylpropanoate: Lacks the stereochemistry at the 2-position.

    Mthis compound: Has a methyl ester group instead of an ethyl ester group.

    Ethyl (2S)-3-amino-2-ethylpropanoate: Has an ethyl group at the 2-position instead of a methyl group.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino and ester functional group, which confer distinct reactivity and applications .

Biological Activity

The biological activity of ethyl (2S)-3-amino-2-methylpropanoate is primarily attributed to its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Neurotransmitter Modulation

Research indicates that this compound can modulate neurotransmitter levels. This property suggests potential applications in the treatment of neurological disorders. While specific case studies are not available in the provided search results, this area warrants further investigation.

Enzyme Inhibition

Studies have shown that compounds structurally similar to this compound can inhibit certain enzymes. For instance, a related compound, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . The following table summarizes the IC50 values:

EnzymeIC50 (μg/mL)
COX-1314
COX-2130
5-LOX105

While these results are for a related compound, they suggest that this compound may also possess enzyme inhibitory properties, which could contribute to its biological activity.

Anti-inflammatory and Analgesic Potential

The structural similarity of this compound to compounds with known anti-inflammatory and analgesic properties suggests it may have similar effects. In a carrageenan-induced edema model, a related compound showed significant anti-inflammatory activity :

Dose (mg/kg)Edema Reduction (%)Time Point
1033.3 ± 0.772nd hour
2034.7 ± 0.742nd hour
3040.58 ± 0.845th hour

These findings, while not directly applicable to this compound, suggest potential anti-inflammatory activity that warrants further investigation.

Precursor in Bioactive Compound Synthesis

This compound serves as a precursor in the synthesis of various bioactive compounds. This property makes it valuable in medicinal chemistry and drug development. Its use as a building block allows for the creation of more complex molecules with potentially enhanced biological activities.

Neuroprotective Effects

Research indicates that compounds with structures similar to this compound may exhibit neuroprotective effects. While specific studies on this compound are not available in the provided search results, this potential biological activity is an area of interest for future research, particularly in the context of neurodegenerative disorders.

Properties

CAS No.

917894-31-6

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

ethyl (2S)-3-amino-2-methylpropanoate

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)5(2)4-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1

InChI Key

XBEVGFLLWVWHCF-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)CN

Canonical SMILES

CCOC(=O)C(C)CN

Origin of Product

United States

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